N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1226433-49-3
VCID: VC7508291
InChI: InChI=1S/C18H15N5O2S/c24-9-8-23-17(11-15(20-23)12-4-2-1-3-5-12)19-18(25)13-6-7-14-16(10-13)22-26-21-14/h1-7,10-11,24H,8-9H2,(H,19,25)
SMILES: C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC4=NSN=C4C=C3)CCO
Molecular Formula: C18H15N5O2S
Molecular Weight: 365.41

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

CAS No.: 1226433-49-3

Cat. No.: VC7508291

Molecular Formula: C18H15N5O2S

Molecular Weight: 365.41

* For research use only. Not for human or veterinary use.

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide - 1226433-49-3

Specification

CAS No. 1226433-49-3
Molecular Formula C18H15N5O2S
Molecular Weight 365.41
IUPAC Name N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]-2,1,3-benzothiadiazole-5-carboxamide
Standard InChI InChI=1S/C18H15N5O2S/c24-9-8-23-17(11-15(20-23)12-4-2-1-3-5-12)19-18(25)13-6-7-14-16(10-13)22-26-21-14/h1-7,10-11,24H,8-9H2,(H,19,25)
Standard InChI Key XXBYFQGJIIVBAS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC4=NSN=C4C=C3)CCO

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure combines a pyrazole ring substituted with a 2-hydroxyethyl group and a phenyl moiety at the 1- and 3-positions, respectively. This pyrazole core is linked via an amide bond to a benzo[c] thiadiazole moiety, a heterocyclic system known for its electron-deficient nature and medicinal relevance. The IUPAC name, N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]-2,1,3-benzothiadiazole-5-carboxamide, reflects this connectivity.

Key Physicochemical Properties

PropertyValue
CAS No.1226433-49-3
Molecular FormulaC18H15N5O2S\text{C}_{18}\text{H}_{15}\text{N}_{5}\text{O}_{2}\text{S}
Molecular Weight365.41 g/mol
SMILESC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC4=NSN=C4C=C3)CCO
InChI KeyXXBYFQGJIIVBAS-UHFFFAOYSA-N
SolubilityNot publicly available

The presence of both hydrophilic (hydroxyethyl, amide) and hydrophobic (phenyl, thiadiazole) groups suggests moderate solubility in polar aprotic solvents, though experimental data are lacking. The benzo[c] thiadiazole moiety contributes to the compound’s planar geometry, potentially enhancing DNA intercalation or protein-binding capabilities .

Research Findings and Comparative Analysis

Structural Analogues in Drug Development

The patent CA2639910A1 discloses thiadiazole-based compounds such as N-(2,6-difluorophenyl)-4-methyl-5-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,3-thiazole-2-carboxamide, which inhibits interleukin-17 (IL-17) production in murine models (ED50_{50} = 0.8 mg/kg) . While the target compound lacks an oxadiazole substituent, its hydroxyethyl group may confer improved solubility over methyl-substituted analogs .

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